

Technical Guide: 2-Bromo-4-isopropyl-cyclohexanone (CAS No. 765940-93-0)

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for **2-Bromo-4-isopropyl-cyclohexanone** (CAS No. 765940-93-0) is not readily available in public databases. This guide provides a comprehensive overview based on established principles of organic chemistry and spectroscopic data from closely related analogs. The information herein is intended for theoretical guidance and to inform experimental design.

Introduction

2-Bromo-4-isopropyl-cyclohexanone is a halogenated cyclic ketone of interest in synthetic organic chemistry. Its structure suggests potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of a bromine atom at the α -position to the carbonyl group provides a reactive handle for various nucleophilic substitution and elimination reactions, while the isopropyl group influences the molecule's conformation and reactivity. This document outlines the key chemical information, predicted spectroscopic characteristics for structure elucidation, and a plausible synthetic route for this compound.

Chemical and Physical Properties

Quantitative data for **2-Bromo-4-isopropyl-cyclohexanone** is primarily based on computational models available in public databases.[1]



Property	Value	Source
CAS Number	765940-93-0	PubChem[1]
Molecular Formula	C ₉ H ₁₅ BrO	PubChem[1]
Molecular Weight	219.12 g/mol	PubChem[1]
IUPAC Name	2-bromo-4- isopropylcyclohexan-1-one	PubChem[1]
Canonical SMILES	CC(C)C1CCC(=O)C(C1)Br	PubChem[1]
InChI Key	DWDUCMMIILBMMZ- UHFFFAOYSA-N	PubChem[1]

Structure Elucidation: A Predictive Approach

The definitive confirmation of the structure of **2-Bromo-4-isopropyl-cyclohexanone** would rely on a combination of spectroscopic techniques. Below are the predicted data based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring and the isopropyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group.



Predicted Proton Signal	Multiplicity	Approximate Chemical Shift (ppm)	Rationale
H at C2 (methine)	Doublet of doublets (dd)	4.0 - 4.5	Deshielded by both the adjacent bromine and carbonyl group.
H at C4 (methine)	Multiplet (m)	1.5 - 2.0	Standard aliphatic methine proton on a cyclohexane ring.
CH₂ groups on ring	Multiplets (m)	1.2 - 2.5	Complex overlapping signals for the three methylene groups.
CH of isopropyl group	Septet or multiplet	1.8 - 2.2	Standard isopropyl methine proton.
CH₃ of isopropyl group	Doublet (d)	0.8 - 1.0	Two equivalent methyl groups coupled to the isopropyl methine.

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.



Predicted Carbon Signal	Approximate Chemical Shift (ppm)	Rationale
C=O (carbonyl)	200 - 210	Typical range for a ketone carbonyl carbon.
C-Br (methine)	50 - 60	Carbon directly attached to bromine is significantly deshielded.
C4 (methine)	40 - 50	Aliphatic methine carbon.
CH ₂ groups on ring	20 - 40	Standard range for cyclohexane methylene carbons.
CH of isopropyl group	30 - 35	Isopropyl methine carbon.
CH₃ of isopropyl group	18 - 22	Isopropyl methyl carbons.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Band (cm ⁻¹)	Functional Group	Rationale
1715 - 1735	C=O (ketone)	Strong, sharp absorption characteristic of a saturated cyclic ketone.
2850 - 2960	C-H (alkane)	Stretch vibrations of the sp ³ C-H bonds in the cyclohexane ring and isopropyl group.
1450 - 1470	C-H (alkane)	Bending vibrations of the CH ₂ and CH ₃ groups.
500 - 700	C-Br	Stretch vibration for the carbon-bromine bond.



Mass Spectrometry (MS) (Predicted)

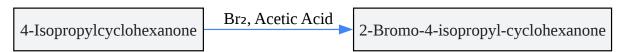
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z Value	Interpretation	Rationale
218/220	Molecular Ion [M]+	The presence of two peaks of nearly equal intensity is characteristic of a compound containing one bromine atom (due to the ⁷⁹ Br and ⁸¹ Br isotopes).
139	[M - Br]+	Loss of a bromine radical is a common fragmentation pathway for alkyl halides.
190/192	[M - C ₂ H ₄]+	McLafferty rearrangement, if a gamma-hydrogen is accessible.
Various smaller fragments	Further fragmentation of the cyclohexanone ring and isopropyl group.	

Synthesis Pathway and Experimental Protocol

A plausible and common method for the synthesis of α -bromoketones is the direct bromination of the corresponding ketone.

Proposed Synthetic Route



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Caption: Proposed synthesis of **2-Bromo-4-isopropyl-cyclohexanone**.



General Experimental Protocol for α -Bromination of a Ketone

This protocol is a general procedure and would require optimization for the specific synthesis of **2-Bromo-4-isopropyl-cyclohexanone**.

· Reaction Setup:

- A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
- The flask is charged with 4-isopropylcyclohexanone (1 equivalent) dissolved in a suitable solvent such as glacial acetic acid or dichloromethane.

Bromination:

- A solution of bromine (1 equivalent) in the same solvent is placed in the dropping funnel.
- The bromine solution is added dropwise to the stirred ketone solution at room temperature. The reaction is often exothermic and may require cooling in an ice bath to maintain the temperature.
- The disappearance of the red-brown color of bromine indicates the progress of the reaction.

Work-up:

- After the addition is complete, the reaction mixture is stirred for an additional period (e.g.,
 1-2 hours) to ensure completion.
- The mixture is then poured into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or dichloromethane) for extraction.
- The organic layer is washed sequentially with a dilute solution of sodium thiosulfate (to remove any unreacted bromine), a saturated solution of sodium bicarbonate (to neutralize the acid), and brine.



The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄),
 filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

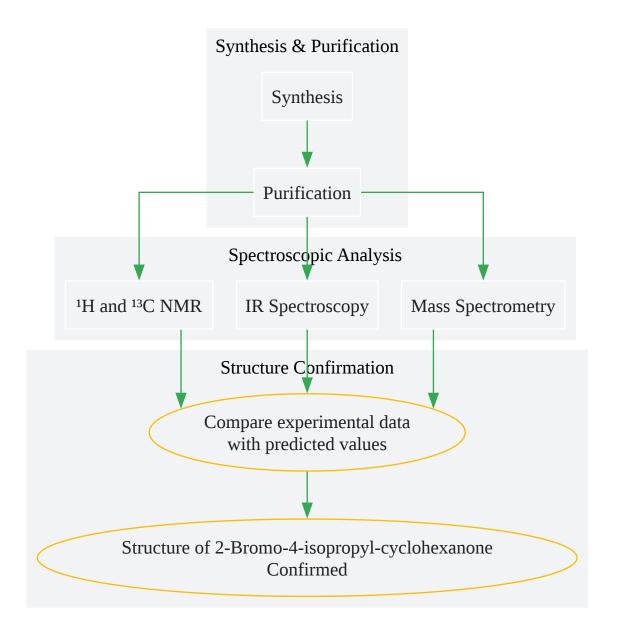
• Purification:

 The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Bromo-4-isopropyl-cyclohexanone.

Logical Workflow for Structure Verification

The following diagram illustrates the logical workflow for the characterization and verification of the synthesized product.





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Caption: Workflow for the synthesis and structural confirmation.

Conclusion

While direct experimental data for **2-Bromo-4-isopropyl-cyclohexanone** is scarce in the public domain, this technical guide provides a robust theoretical framework for its properties, structure elucidation, and synthesis. The predicted spectroscopic data and the general synthetic protocol serve as a valuable starting point for researchers and drug development



professionals interested in this compound. Any experimental work should be approached with careful planning and optimization based on the principles outlined in this document.

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References

- 1. 2-Bromo-4-isopropyl-cyclohexanone | C9H15BrO | CID 62708067 PubChem [pubchem.ncbi.nlm.nih.gov]
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